N-(3-acetylphenyl)-3-chlorobenzamide chemical properties
N-(3-acetylphenyl)-3-chlorobenzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-(3-acetylphenyl)-3-chlorobenzamide
Executive Summary
N-(3-acetylphenyl)-3-chlorobenzamide is a substituted aromatic amide featuring two key pharmacophoric moieties: a 3-chlorobenzamide group and a 3-acetylphenyl group. As an organic compound, its characterization is fundamental for its application in synthetic chemistry, materials science, and particularly as an intermediate or lead compound in drug discovery. This guide provides a comprehensive overview of its known chemical and physical properties, a detailed protocol for its synthesis, its spectroscopic profile, and an analysis of its potential biological relevance based on structurally related analogs. While direct biological data on this specific isomer is limited, the known activities of related chlorobenzamides suggest potential avenues for investigation in antimicrobial and oncology research. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Identification and Core Physicochemical Properties
Precise identification is the cornerstone of any chemical research. N-(3-acetylphenyl)-3-chlorobenzamide is cataloged under several identifiers, ensuring its unambiguous reference in scientific literature and chemical databases.
Nomenclature and Identifiers
The compound is systematically named and registered as follows:
| Identifier | Value | Source |
| CAS Number | 196408-42-1 | [1][2][3] |
| IUPAC Name | N-(3-acetylphenyl)-3-chlorobenzamide | [2] |
| Molecular Formula | C₁₅H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 273.71 g/mol | [1][2][3] |
| Synonyms | 3'-Acetyl-3-chlorobenzanilide, NSC204518 | [2] |
| MDL Number | MFCD00095786 | [1] |
Physicochemical Data
The physical properties of a compound dictate its behavior in various solvents and environments, which is critical for designing experimental conditions and predicting its pharmacokinetic profile.
| Property | Value | Source |
| Melting Point | 138-139 °C | [1][2] |
| Boiling Point | 361.1 ± 27.0 °C (Predicted) | [1] |
| XLogP3 | 3.3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
The XLogP3 value of 3.3 suggests that the compound is moderately lipophilic, indicating it may possess good membrane permeability, a desirable trait in drug candidates.
Chemical Structure

Figure 1. Chemical Structure of N-(3-acetylphenyl)-3-chlorobenzamide.
Synthesis and Purification
The synthesis of N-(3-acetylphenyl)-3-chlorobenzamide is most efficiently achieved via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry.
Retrosynthetic Analysis and Rationale
The amide bond is the key linkage to form. Disconnecting this bond retrosynthetically yields two commercially available precursors: 3-aminoacetophenone and 3-chlorobenzoyl chloride. This approach is highly efficient and common for preparing benzanilides. The reaction involves the nucleophilic attack of the amine group of 3-aminoacetophenone on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol for Synthesis
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
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Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
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Acylation: Cool the flask in an ice bath (0 °C). Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(3-acetylphenyl)-3-chlorobenzamide as a pure solid.
Workflow for Synthesis and Purification
Caption: Workflow diagram for the synthesis and purification of the title compound.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While experimental spectra for this specific compound are not widely published, a reliable profile can be predicted based on established principles and data from analogous structures.[4][5][6]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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Amide Proton (N-H): A broad singlet is expected far downfield, typically in the range of δ 8.5-10.5 ppm, due to the deshielding effects of the adjacent carbonyl group and potential hydrogen bonding.
-
Aromatic Protons (Ar-H): A complex series of multiplets will appear between δ 7.2 and 8.2 ppm. The protons on the 3-acetylphenyl ring and the 3-chlorobenzamide ring will have distinct splitting patterns based on their substitution.
-
Acetyl Protons (-COCH₃): A sharp singlet corresponding to three protons is expected around δ 2.6 ppm.[4]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
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Ketone Carbonyl (C=O): The acetyl carbonyl carbon is expected to resonate around δ 197-198 ppm.
-
Amide Carbonyl (C=O): The amide carbonyl carbon will appear further upfield, typically around δ 165-166 ppm.[7]
-
Aromatic Carbons (Ar-C): A series of signals between δ 120-140 ppm will correspond to the 12 aromatic carbons. The carbons directly attached to the chlorine atom and the nitrogen atom will have characteristic shifts.
-
Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected around δ 26-27 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to moderately broad peak around 3350 cm⁻¹ corresponds to the amide N-H bond.[5]
-
C=O Stretches: Two distinct carbonyl peaks are expected. The amide carbonyl (Amide I band) should appear around 1660 cm⁻¹, while the ketone carbonyl will be at a higher frequency, around 1685 cm⁻¹.[5]
-
Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 273, with a characteristic [M+2]⁺ peak at m/z 275 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve cleavage of the amide bond to give fragments corresponding to the 3-chlorobenzoyl cation (m/z 139) and the 3-acetylphenylaminyl radical.
Potential Biological Activity and Applications in Drug Discovery
While N-(3-acetylphenyl)-3-chlorobenzamide is primarily available as a research chemical, its structural motifs are present in molecules with documented biological activity.[4][8] This allows for informed speculation on its potential therapeutic applications.
Inferred Biological Profile from Structural Analogs
-
Antimicrobial Activity: The isomeric compound, N-(3-acetylphenyl)-2-chlorobenzamide, has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[4] The chlorobenzamide scaffold is a known contributor to antimicrobial and antifungal properties.[4][8]
-
Anticancer Potential: Benzamide derivatives are widely investigated as anticancer agents.[5][8] Specifically, 3-Chloro-N-phenylbenzamide, a closely related analog, was synthesized and shown to inhibit the growth of a cervical cancer cell line (SiHa) with an IC₅₀ of 22.4 µM, potentially through inhibition of the NF-κB signaling pathway.[5] The acetyl group on the aniline ring may enhance metabolic stability, a favorable property in drug design.[4]
Hypothetical Mechanism of Action in Cancer
Based on studies of related compounds, a plausible (though unconfirmed) mechanism of action for N-(3-acetylphenyl)-3-chlorobenzamide could involve the inhibition of key signaling kinases like IKKβ, which is critical for the activation of the pro-survival transcription factor NF-κB.[5] Inhibition of this pathway can render cancer cells more susceptible to apoptosis.
Caption: Hypothetical mechanism of action via inhibition of the NF-κB pathway.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for N-(3-acetylphenyl)-3-chlorobenzamide. Therefore, it should be handled with the standard precautions applicable to novel research chemicals and related benzamides.[9][10]
-
Hazard Identification: Assumed to be harmful if swallowed.[10] Causes skin irritation and serious eye irritation.[9][10] May cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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n-(3-acetylphenyl)-3-chlorobenzamide,(CAS# 196408-42-1). Sinfoo Biotech. [Link]
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N-(3-Acetylphenyl)-3-chlorobenzamide [196408-42-1]. Chemsigma. [Link]
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N-(3-(ACETYLAMINO)PHENYL)-3-CHLOROBENZAMIDE. gsrs. [Link]
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Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72-79. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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Stoyanov, S. I., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1841. [Link]
- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
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(Structure for illustrative purposes)
(Structure for illustrative purposes)